3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a pyridin-3-ylcarbamoyl substituent.
Properties
IUPAC Name |
3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(16-10-2-1-5-15-7-10)11-8-3-4-9(6-8)12(11)14(18)19/h1-5,7-9,11-12H,6H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKOTWHALFPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386416 | |
| Record name | ST50445536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200431-54-5 | |
| Record name | ST50445536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the bicyclic intermediate with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related structure demonstrated significant activity against breast cancer cells, leading to further exploration of pyridine-containing compounds in anticancer drug development .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Case Study:
In a recent investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating a notable inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Organic Synthesis Applications
1. Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis due to its unique bicyclic structure and functional groups that can be modified for various applications .
Table: Synthetic Applications
| Reaction Type | Application |
|---|---|
| Coupling Reactions | Used to synthesize complex organic molecules |
| Functional Group Transformations | Modifications to enhance biological activity |
Material Science Applications
1. Polymer Chemistry
The compound's structural features allow it to be incorporated into polymers, enhancing their mechanical properties and thermal stability .
Case Study:
A research team investigated the use of this compound in creating high-performance polymers with improved resistance to heat and chemicals, demonstrating its utility in material science .
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are heavily influenced by substituents at the 3-position. Key analogs include:
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid ()
- Substituent : 2-Ethylhexyl chain.
- Properties : The lipophilic alkyl chain enhances membrane permeability, making this derivative suitable for prodrug applications or hydrophobic target interactions .
CA-Nor1 and CA-Nor2 ()
- Substituents: Chlorohexyloxyethoxyethyl (CA-Nor1) and acetamide-linked bicyclo group (CA-Nor2).
- Synthesis Yields : 55–60% via amide coupling.
- Applications : Used in self-labeling protein tags and bioorthogonal chemistry due to their reactive handles (e.g., chlorohexyl for conjugation) .
Norbornene Derivatives with Phenylpiperazine Groups ()
- Substituents : Bulky 4-phenylpiperazine-propyl chains.
- Applications : These compounds exhibit affinity for serotonin receptors, highlighting the role of aromatic and basic groups in neurotransmitter targeting .
3-[(3-Nitrophenyl)carbamoyl] Derivative ()
- Substituent : 3-Nitrophenyl.
- Properties : The electron-withdrawing nitro group may enhance stability but reduce solubility. Such derivatives are often explored in kinase inhibition studies .
3-(Dipropylcarbamoyl) Derivative ()
Pharmacological and Functional Comparisons
Key Observations:
- Hydrogen Bonding : The pyridinyl group in the target compound provides hydrogen-bonding capability, which is absent in alkyl-substituted analogs (e.g., 2-ethylhexyl). This feature may enhance target specificity .
- Solubility : Derivatives with polar groups (e.g., tetrazinylphenyl in CA-Tz) exhibit better aqueous solubility compared to lipophilic analogs .
- Synthetic Accessibility : Amide coupling reactions (e.g., using DCC/HOBt) are common, with yields ranging from 55–60% for structurally complex derivatives .
Crystallographic and Structural Insights
- Crystal Packing : In analogs like 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (), intermolecular N–H⋯O and O–H⋯N hydrogen bonds stabilize the crystal lattice. Similar interactions are likely in the target compound, influencing its solid-state stability .
- Dihedral Angles : The bicycloheptene core adopts a bent conformation (dihedral angle ~69°), which may sterically hinder interactions with flat binding pockets .
Biological Activity
3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, with the CAS number 200431-54-5, is a bicyclic compound featuring a pyridine moiety. Its unique structure suggests potential biological activities that warrant investigation. This article aims to explore its biological activity, supported by data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of approximately 258.27 g/mol. The structure includes a bicyclic heptene system and a pyridinyl carbamoyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antitumor Activity : Compounds containing bicyclic structures have been shown to possess cytotoxic properties against cancer cell lines.
- Antimicrobial Effects : The presence of the pyridine ring is associated with antimicrobial activity against various pathogens.
- Enzyme Inhibition : Some bicyclic compounds act as enzyme inhibitors, affecting metabolic pathways.
Antitumor Activity
A study by Kharitonov et al. (2012) examined the cytotoxic effects of bicyclic compounds on human cancer cell lines. The results indicated that derivatives of bicyclo[2.2.1]heptenes showed significant inhibition of cell proliferation in various cancer types, suggesting that this compound could have similar effects due to its structural characteristics .
Antimicrobial Properties
Research published in MDPI highlighted the antimicrobial potential of pyridine-containing compounds. The study demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties .
Enzyme Inhibition
A recent investigation into the inhibition of specific enzymes by bicyclic compounds revealed that those containing carbamoyl groups could effectively inhibit enzymes involved in metabolic pathways, leading to potential therapeutic applications in metabolic disorders . This suggests a promising avenue for further research on the enzyme-inhibiting capabilities of the compound .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
